molecular formula C19H19N5O3S B2998742 3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034591-10-9

3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Cat. No.: B2998742
CAS No.: 2034591-10-9
M. Wt: 397.45
InChI Key: PYOVMJNWVCWBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide (CAS Number: 2034591-10-9) is a benzamide derivative with a molecular formula of C19H19N5O3S and a molecular weight of 397.5 g/mol . This complex heterocyclic compound features a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole core structure, which is functionalized with a benzamide group bearing a 1H-pyrazol-1-yl substituent at the meta position . The integration of pyrazole and thiadiazole heterocycles in a single molecular framework is a strategy of significant interest in medicinal chemistry, as these motifs are independently recognized for conferring a wide range of biological properties . Pyrazole-containing compounds are well-documented in scientific literature for their diverse pharmacological potential, including antitumoral and antiviral activities . Similarly, the 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide scaffold represents a sulfur-containing heterocycle with potential for unique bioactivity. Consequently, this hybrid molecule serves as a valuable chemical intermediate or a candidate for high-throughput screening in drug discovery programs, particularly in the development of novel small-molecule inhibitors for oncology or virology research. The structure, confirmed by its SMILES representation (Cc1cc2c(cc1NC(=O)c1cccc(-n3cccn3)c1)N(C)S(=O)(=O)N2C), provides multiple vectors for further synthetic modification, enabling structure-activity relationship (SAR) studies . This product is intended for research and development purposes strictly within a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-pyrazol-1-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-13-10-17-18(23(3)28(26,27)22(17)2)12-16(13)21-19(25)14-6-4-7-15(11-14)24-9-5-8-20-24/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOVMJNWVCWBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)N4C=CC=N4)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide , with a complex structure featuring pyrazole and benzo[c][1,2,5]thiadiazole moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H19N5O3SC_{18}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 417.5 g/mol. Its structure includes a pyrazole ring and a thiadiazole derivative, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that derivatives of pyrazole and thiadiazole exhibit significant antitumor properties. A study highlighted that modifications in the structure of similar compounds can enhance their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation . The specific compound may share this mechanism due to its structural similarities.

Antiviral Activity

Pyrazole derivatives have also been noted for their antiviral properties. Compounds with similar frameworks have shown effectiveness against various viral infections by disrupting viral replication processes . The potential for the compound to act against viral pathogens warrants further investigation.

Anti-inflammatory Effects

The compound's structural components suggest possible anti-inflammatory effects. Pyrazole derivatives are frequently studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound likely involves:

  • Inhibition of Enzymatic Pathways : Similar compounds often inhibit key enzymes involved in tumor progression and viral replication.
  • Interaction with Cellular Targets : The compound may interact with cellular proteins or nucleic acids, altering their function and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole and thiadiazole derivatives:

Study ReferenceFindings
Demonstrated antitumor activity through tubulin inhibition.
Explored antiviral properties in structurally related compounds.
Suggested anti-inflammatory potential based on similar pyrazole derivatives.

These findings highlight the need for further research into the specific mechanisms and therapeutic applications of the compound.

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-Withdrawing vs. In contrast, the trifluoromethoxy group in ’s analog is strongly electron-withdrawing, which may alter charge distribution and receptor affinity . The trifluoromethyl group in ’s compound further enhances electronegativity, possibly increasing resistance to oxidative metabolism .
  • Solubility and Lipophilicity :

    • The ethyl linker in ’s compound likely improves aqueous solubility compared to the rigid benzamide-pyrazole linkage in the target.
    • The fluorinated benzothiazole in ’s compound balances lipophilicity (LogP ~3.5) and membrane permeability .
  • ’s fluorobenzothiazole lacks such substituents, possibly enabling tighter binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.